An In-Depth Technical Guide to 3-Cyanobenzamide (CAS: 3441-01-8)
An In-Depth Technical Guide to 3-Cyanobenzamide (CAS: 3441-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanobenzamide, with a CAS number of 3441-01-8, is a versatile organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring at the meta position.[1] This unique substitution pattern imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a key building block in the development of novel therapeutic agents.[2] Its applications span from the creation of complex molecular scaffolds to its use in the synthesis of anti-inflammatory and anti-cancer drugs.[2] This technical guide provides a comprehensive overview of the core properties of 3-Cyanobenzamide, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential role in biological pathways and its application in drug discovery workflows.
Physicochemical Properties
3-Cyanobenzamide is typically a white to off-white solid that is soluble in polar organic solvents.[1] The presence of the amide group allows for hydrogen bonding, which influences its solubility and interactions with biological systems, while the cyano group enhances its reactivity in nucleophilic substitution reactions.[1]
| Property | Value | Source |
| CAS Number | 3441-01-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆N₂O | [1][2][4] |
| Molecular Weight | 146.15 g/mol | [2][4] |
| Melting Point | 222 °C (in acetonitrile) | [3] |
| Boiling Point (Predicted) | 327.7 ± 25.0 °C | [3] |
| pKa (Predicted) | 15.10 ± 0.50 | N/A |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in polar organic solvents | [1] |
Spectral Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Cyanobenzamide is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the cyano and amide groups.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the amide, the nitrile carbon, and the six aromatic carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| Amide Protons | 7.5 - 8.5 | Broad Singlet | 2H |
| Aromatic Protons | 7.6 - 8.3 | Multiplet | 4H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| C=O (Amide) | ~167 |
| Aromatic C-CN | ~112 |
| Aromatic C-CONH₂ | ~135 |
| Aromatic C-H | 129 - 134 |
| C≡N (Nitrile) | ~118 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Cyanobenzamide will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3100 (broad) |
| C≡N Stretch (Nitrile) | 2240 - 2220 (sharp, medium) |
| C=O Stretch (Amide) | ~1660 (strong) |
| C=C Stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-Cyanobenzamide would be expected to show a molecular ion peak ([M]⁺) at m/z 146. The fragmentation pattern would likely involve the loss of the amide group, the cyano group, and other characteristic cleavages of the aromatic ring.
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular Ion) |
| 129 | [M - NH₃]⁺ |
| 102 | [M - CONH₂]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Synthesis of 3-Cyanobenzamide from 3-Cyanobenzoyl Chloride
This protocol describes a common method for the synthesis of amides from acyl chlorides.
Materials:
-
3-Cyanobenzoyl chloride
-
Ammonium hydroxide (concentrated)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-cyanobenzoyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-Cyanobenzamide.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[6][7][8][9]
Materials:
-
Crude 3-Cyanobenzamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude 3-Cyanobenzamide in a minimal amount of hot ethanol in an Erlenmeyer flask.[10]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or desiccator.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of purified 3-Cyanobenzamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy:
-
Obtain an IR spectrum of the purified solid 3-Cyanobenzamide using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry:
-
Introduce a small amount of the purified sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Role in Biological Pathways and Drug Discovery
While no specific signaling pathway has been definitively elucidated for 3-Cyanobenzamide itself, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) suggests a potential role in the PARP inhibition pathway.[11][12][13][14][15] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[11] The benzamide moiety is a common pharmacophore in many PARP inhibitors.[11][12][13][15]
Caption: Potential PARP Inhibition Pathway by 3-Cyanobenzamide.
3-Cyanobenzamide is a valuable building block in fragment-based drug discovery (FBDD), a powerful strategy for identifying lead compounds.[16][17][18][19][20] In this approach, small molecular fragments are screened for binding to a biological target. Promising fragments, such as 3-Cyanobenzamide, can then be elaborated or linked together to generate more potent and selective drug candidates.
Caption: Fragment-Based Drug Discovery Workflow using 3-Cyanobenzamide.
Conclusion
3-Cyanobenzamide is a commercially available and synthetically versatile compound with significant potential in chemical research and drug development. Its well-defined physicochemical properties and reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its potential role as a PARP inhibitor and its utility as a fragment in drug discovery highlight its importance for scientists and professionals in the pharmaceutical industry. Further exploration of its biological activities and the development of novel synthetic methodologies will undoubtedly continue to expand the applications of this valuable chemical entity.
References
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- 4. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CYANO-BENZAMIDE | 3441-01-8 [chemicalbook.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 12. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]
- 13. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
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- 18. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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